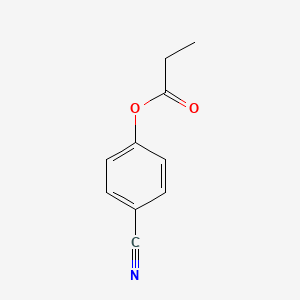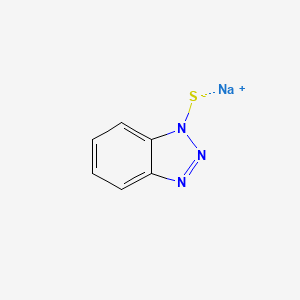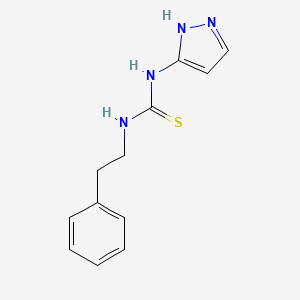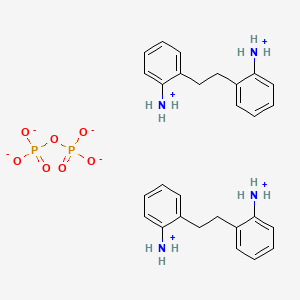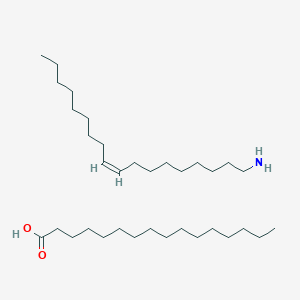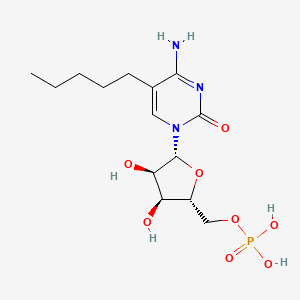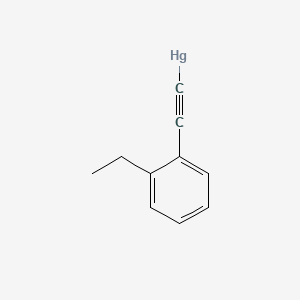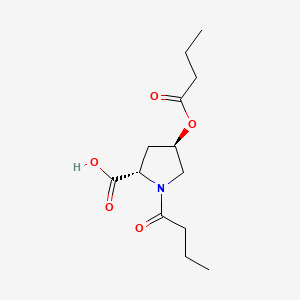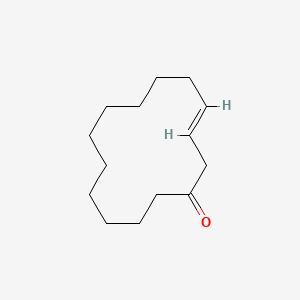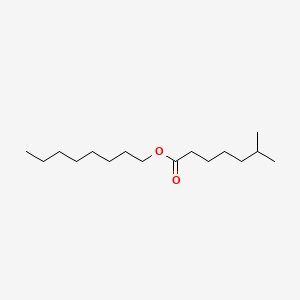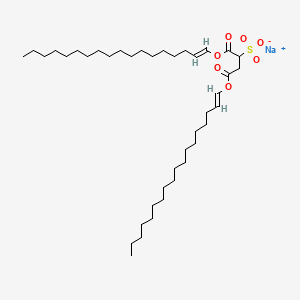
Magnesium uranium(4+) hexaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium uranium(4+) hexaacetate is a chemical compound with the molecular formula C12H18MgO12U. It is also known as magnesium uranyl acetate. This compound is notable for its unique combination of magnesium and uranium, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium uranium(4+) hexaacetate can be synthesized through the reaction of uranyl acetate with magnesium acetate in an aqueous solution. The reaction typically involves dissolving uranyl acetate and magnesium acetate in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium uranium(4+) hexaacetate undergoes various chemical reactions, including:
Oxidation: The uranium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the uranium’s oxidation state.
Substitution: The acetate groups can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like chloride or nitrate can replace acetate groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state uranium compounds, while reduction can yield lower oxidation state uranium species.
Scientific Research Applications
Magnesium uranium(4+) hexaacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving uranium chemistry.
Biology: The compound is employed in staining techniques for electron microscopy, providing contrast in biological samples.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of magnesium uranium(4+) hexaacetate involves its interaction with molecular targets and pathways. The uranium component can interact with biological molecules, potentially affecting cellular processes. The magnesium component plays a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium uranyl acetate
- Uranyl magnesium acetate
- Uranium (VI) magnesium acetate oxide hydrate
Uniqueness
Magnesium uranium(4+) hexaacetate is unique due to its specific combination of magnesium and uranium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
20596-93-4 |
|---|---|
Molecular Formula |
C2H3MgO2U+5 |
Molecular Weight |
321.38 g/mol |
IUPAC Name |
magnesium;uranium(4+);acetate |
InChI |
InChI=1S/C2H4O2.Mg.U/c1-2(3)4;;/h1H3,(H,3,4);;/q;+2;+4/p-1 |
InChI Key |
YWWHKQRRQGNLQI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[Mg+2].[U+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


